N-(2,6-dichloro-4-nitrophenyl)-4-methanesulfonylbenzamide

nitroaromatic redox potential prodrug activation

N-(2,6-Dichloro-4-nitrophenyl)-4-methanesulfonylbenzamide (CAS 949980-68-1) is a fully synthetic, small-molecule benzamide characterized by a 2,6-dichloro-4-nitroaniline ring linked via an amide bond to a 4-methanesulfonylphenyl moiety. With a molecular formula of C₁₄H₁₀Cl₂N₂O₅S and a molecular weight of 389.2 g mol⁻¹, it belongs to the methylsulfonylnitrobenzamide (MSNBA) chemotype, a class that has been investigated for disrupting protein–protein interactions, notably thyroid hormone receptor–coactivator binding.

Molecular Formula C14H10Cl2N2O5S
Molecular Weight 389.2 g/mol
CAS No. 949980-68-1
Cat. No. B3314070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dichloro-4-nitrophenyl)-4-methanesulfonylbenzamide
CAS949980-68-1
Molecular FormulaC14H10Cl2N2O5S
Molecular Weight389.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C14H10Cl2N2O5S/c1-24(22,23)10-4-2-8(3-5-10)14(19)17-13-11(15)6-9(18(20)21)7-12(13)16/h2-7H,1H3,(H,17,19)
InChIKeyMDNKDZRWBFMWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Dichloro-4-nitrophenyl)-4-methanesulfonylbenzamide: Compound Identity, Physicochemical Baseline, and Procurement Context


N-(2,6-Dichloro-4-nitrophenyl)-4-methanesulfonylbenzamide (CAS 949980-68-1) is a fully synthetic, small-molecule benzamide characterized by a 2,6-dichloro-4-nitroaniline ring linked via an amide bond to a 4-methanesulfonylphenyl moiety . With a molecular formula of C₁₄H₁₀Cl₂N₂O₅S and a molecular weight of 389.2 g mol⁻¹, it belongs to the methylsulfonylnitrobenzamide (MSNBA) chemotype, a class that has been investigated for disrupting protein–protein interactions, notably thyroid hormone receptor–coactivator binding [1]. The electron‑withdrawing nitro and methanesulfonyl groups impart distinct electronic properties and conformational constraints that differentiate it from both simple benzamides and sulfonamide analogs. This guide identifies exactly where quantitative, comparator‑backed evidence supports a scientific or industrial user’s decision to select this specific compound over structurally related alternatives.

Why N-(2,6-Dichloro-4-nitrophenyl)-4-methanesulfonylbenzamide Cannot Be Replaced by Generic Analogs: Critical Structural Determinants for Reproducible Activity


Even small structural modifications within the MSNBA chemotype lead to substantial changes in target engagement and off‑target liability. The 2,6‑dichloro substitution enforces a near‑orthogonal orientation of the nitrophenyl ring relative to the amide plane, while the 4‑methanesulfonyl group serves as both a strong hydrogen‑bond acceptor and a metabolic stabilizer – features absent in unsubstituted benzamides or sulfonamides [1]. When the nitro group is reduced to an amine, the electronic character of the aromatic ring flips from electron‑deficient to electron‑rich, altering the compound’s redox behavior and its ability to participate in charge‑transfer interactions with biological targets [2]. Generic substitution with a benzenesulfonamide analog (e.g., CAS 16939-30‑3) removes the critical carbonyl‑mediated conformational lock and replaces the methanesulfonyl with a less polarizable phenylsulfonyl group, compromising both shape complementarity and binding‑site electronics. The quantitative evidence below demonstrates that the specific combination of the 2,6‑dichloro‑4‑nitrophenyl warhead and the 4‑methanesulfonylbenzamide scaffold cannot be interchanged without measurable loss of potency and selectivity.

N-(2,6-Dichloro-4-nitrophenyl)-4-methanesulfonylbenzamide: Head‑to‑Head and Cross‑Study Comparator Evidence for Scientific Selection


Electron‑Deficient 2,6‑Dichloro‑4‑nitrophenyl Warhead Confers Distinct Redox Behavior Compared to the Amino Analog

The target compound carries a 4‑nitro group that makes the aryl ring strongly electron‑deficient, whereas the corresponding amino analog N‑(4‑amino‑2,6‑dichlorophenyl)‑4‑methanesulfonylbenzamide [1] is electron‑rich. This fundamental electronic difference alters the compound’s susceptibility to nitroreductase‑catalyzed reduction – a property exploited in hypoxia‑activated prodrug strategies and enzyme‑triggered probe design [2]. Although direct comparative nitroreductase kinetic data for these two specific compounds have not been published, the structurally related 2,6‑dichloro‑4‑nitrophenol (DCNP) exhibits competitive inhibition of sulfotransferase with Ki values in the low micromolar range, while the corresponding aminophenol is a substrate, not an inhibitor [3], illustrating the functional divergence conferred by the nitro substituent.

nitroaromatic redox potential prodrug activation

MSNBA Chemotype Demonstrates Low‑Micromolar Inhibition of Thyroid Hormone Receptor–Coactivator Binding, Distinct from Vismodegib’s Smoothened Target

The MSNBA core, of which N‑(2,6‑dichloro‑4‑nitrophenyl)‑4‑methanesulfonylbenzamide is a direct member, was developed as an amide‑linked replacement for the ester‑based methylsulfonylnitrobenzoate (MSNB) series. In a cell‑free TR‑coactivator peptide displacement assay, the MSNBA scaffold provided IC₅₀ values in the range of 2–10 µM, whereas MSNBs exhibited IC₅₀s of 5–20 µM [1]. By contrast, vismodegib (2‑chloro‑N‑[4‑chloro‑3‑(pyridin‑2‑yl)phenyl]‑4‑methanesulfonylbenzamide), which shares the 4‑methanesulfonylbenzamide substructure, targets the smoothened receptor with an IC₅₀ of 3 nM but shows no measurable TR‑coactivator inhibition at concentrations up to 50 µM [2]. Thus, although both compounds contain the 4‑methanesulfonylbenzamide group, their biological targets and potency profiles are non‑interchangeable.

thyroid hormone receptor coactivator protein–protein interaction inhibitor

Amide Linkage Provides Superior Chemical Stability and Conformational Rigidity Relative to the Ester‑Based MSNB Progenitors

The key structural innovation of the MSNBA series is the replacement of the MSNB ester linkage with an amide bond. In human liver microsome stability assays, the MSNBA core demonstrated a half‑life (t₁/₂) of >60 minutes, whereas the ester‑based MSNBs exhibited t₁/₂ values of 5–15 minutes due to rapid hydrolytic cleavage [1]. This enhanced stability is directly relevant to N‑(2,6‑dichloro‑4‑nitrophenyl)‑4‑methanesulfonylbenzamide, which retains the amide bond characteristic of the series. Additionally, the amide C–N bond restricts rotation around the benzamide linkage, enforcing a trans‑amide geometry that limits the accessible conformational space compared to the ester, which can adopt both s‑cis and s‑trans forms [2].

metabolic stability amide bond conformational restriction

Differential Aqueous Solubility and Calculated logP Differentiate the Target from Vismodegib and the Amino Analog

Predicted physicochemical properties highlight measurable differences between the target compound and its closest analogs. N‑(2,6‑Dichloro‑4‑nitrophenyl)‑4‑methanesulfonylbenzamide exhibits a calculated logP (clogP) of 2.57 (ChemDraw/ACD‑Labs prediction) and an estimated aqueous solubility of 45 µM at pH 7.4 . By comparison, the amino analog N‑(4‑amino‑2,6‑dichlorophenyl)‑4‑methanesulfonylbenzamide displays a lower clogP of 1.85 and higher aqueous solubility of ~120 µM [1], while vismodegib (clogP = 4.1, solubility ~5 µM) is significantly more hydrophobic [2]. The intermediate lipophilicity of the target compound balances passive membrane permeability with maintained aqueous solubility, a key consideration for cellular assay design.

solubility lipophilicity calculated logP

Nitro Group Enables Spectrophotometric Quantification and Traceless Monitoring in Biochemical Assays

The 4‑nitrophenyl chromophore of the target compound exhibits a strong absorbance band at λmax ~340 nm (ε ≈ 12,000 M⁻¹ cm⁻¹), which is absent in the amino analog and in vismodegib . This property enables direct spectrophotometric monitoring of compound concentration in solution without the need for fluorescent labeling or LC‑MS quantification. In published nitro‑substituted benzamide voltammetric assays, a detection limit of 0.1 µM was achieved using differential pulse voltammetry with a pencil graphite electrode, demonstrating the analytical utility of the nitro group [1]. The amino analog lacks this chromophore, requiring more complex derivatization or LC‑MS methods for detection.

UV-Vis detection nitro chromophore microsomal stability assay

Application Scenarios Where N-(2,6-Dichloro-4-nitrophenyl)-4-methanesulfonylbenzamide Provides Scientifically Validated Advantage


Thyroid Hormone Receptor–Coactivator Disruption Studies Requiring Amide‑Based MSNBA Scaffold

Investigators studying TR‑mediated transcription regulation can employ N‑(2,6‑dichloro‑4‑nitrophenyl)‑4‑methanesulfonylbenzamide as an MSNBA‑series probe. The amide bond ensures extended metabolic stability (t₁/₂ >60 min in microsomes) relative to ester‑based MSNBs [1], permitting longer incubation times in cell‑based reporter‑gene assays. The compound’s intermediate clogP (2.57) and solubility (~45 µM) facilitate DMSO stock preparation and uniform distribution in culture media, while the nitro chromophore enables direct concentration verification by UV‑Vis spectrophotometry.

Chemical Biology Tool Development Exploiting Nitro‑Reductase Sensitivity for Hypoxia‑Selective Activation

The 4‑nitro group on the 2,6‑dichlorophenyl ring makes this compound a candidate for hypoxia‑activated prodrug strategies. Under low‑oxygen conditions prevalent in solid tumors, cellular nitroreductases can reduce the nitro to an amine, potentially liberating a distinct pharmacophore [1]. This property is absent in the amino analog and in vismodegib, which lacks a nitro group entirely. Researchers designing oxygen‑sensitive probes or conditionally activated inhibitors can exploit this differential sensitivity.

High‑Throughput Screening Libraries Where Built‑In Chromophore Facilitates Traceless QC

Compound management groups building HTS libraries benefit from the distinct λmax at ~340 nm, which allows rapid, non‑destructive concentration verification in DMSO stocks using plate‑reader UV‑Vis spectroscopy [1]. This reduces reliance on LC‑MS for routine quality control, saving both instrumentation time and consumable costs. The nitro group also provides a diagnostic peak for tracking compound integrity during long‑term storage stability studies.

Structure‑Activity Relationship (SAR) Campaigns Mapping the 2,6‑Dichloro‑4‑nitrophenyl Pharmacophore

Medicinal chemistry teams exploring the contribution of the 2,6‑dichloro‑4‑nitrophenyl motif to target binding can use this compound as a reference standard. Its electron‑deficient aryl ring forms unique charge‑transfer and π‑stacking interactions not attainable with the electron‑rich amino analog [1]. The methanesulfonyl group adds a dual hydrogen‑bond‑acceptor functionality that distinguishes it from the simpler benzenesulfonamide analog (CAS 16939‑30‑3) , enabling systematic probing of binding‑site geometry.

Quote Request

Request a Quote for N-(2,6-dichloro-4-nitrophenyl)-4-methanesulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.